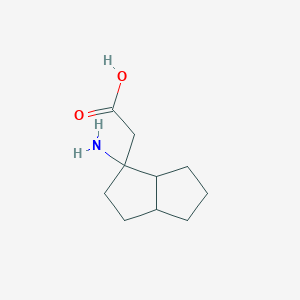![molecular formula C8H10BrNS B13301043 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine](/img/structure/B13301043.png)
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine is a heterocyclic compound that contains a bromine atom, a sulfur atom, and a nitrogen atom within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine typically involves the bromination of a thienoazepine precursor. One common method is the bromination of 5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrogen atom in the azepine ring can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or sodium periodate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Reactions: Formation of azido, thiol, or alkoxy derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting neurological disorders and inflammatory diseases.
Industry: Utilized in the development of organic semiconductors and materials science.
Wirkmechanismus
The mechanism of action of 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine, sulfur, and nitrogen atoms. These interactions can modulate biological pathways and lead to the observed bioactivities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
- 2-Bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride
Uniqueness
2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine is unique due to its specific substitution pattern and the presence of a bromine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C8H10BrNS |
|---|---|
Molekulargewicht |
232.14 g/mol |
IUPAC-Name |
2-bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine |
InChI |
InChI=1S/C8H10BrNS/c9-8-4-6-5-10-3-1-2-7(6)11-8/h4,10H,1-3,5H2 |
InChI-Schlüssel |
NDLOBGGONRHMDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CNC1)C=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


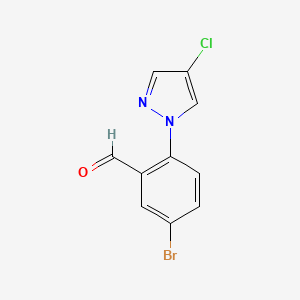
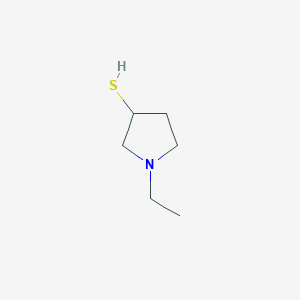
![4-[(Dimethylamino)methyl]piperidine-1-carbonyl chloride](/img/structure/B13300974.png)
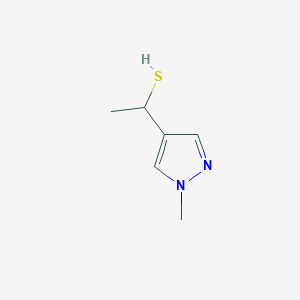
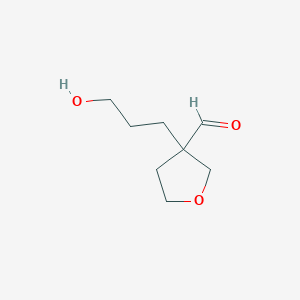
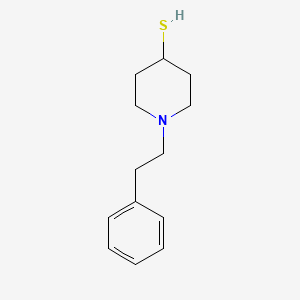
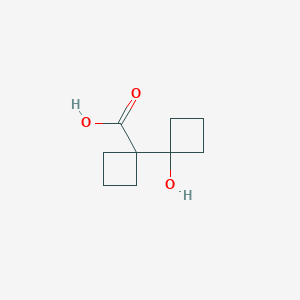
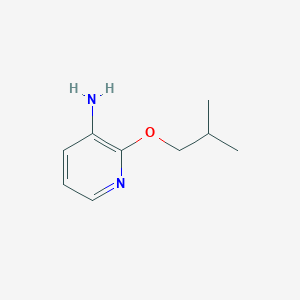
![N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13301027.png)
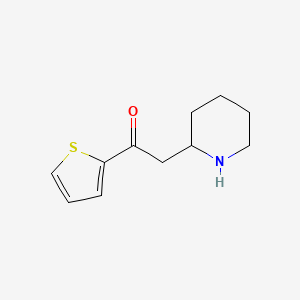
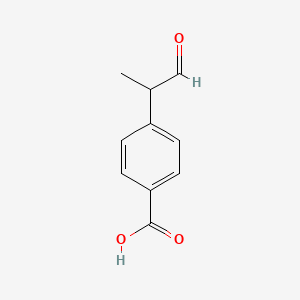
![2-[(1-Cyclohexylethyl)amino]acetamide](/img/structure/B13301040.png)
![2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13301051.png)
